Dextromethadone
Overview
Description
Dextromethadone, also known as Esmethadone, is the (S)-enantiomer of methadone. It is a synthetic opioid that acts primarily as an N-methyl-D-aspartate receptor antagonist. Unlike its counterpart, levomethadone, this compound has low affinity for opioid receptors and lacks significant respiratory depressant action and abuse liability . It is currently under investigation for its potential use in treating major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextromethadone can be synthesized through asymmetric synthesis. One method involves the lipase-catalyzed acylation of racemic methadone to separate the enantiomers . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired enantiomer is produced in high yield and purity.
Industrial Production Methods: Industrial production of this compound involves similar asymmetric synthesis techniques but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Dextromethadone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted methadone derivatives.
Scientific Research Applications
Dextromethadone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on N-methyl-D-aspartate receptors and potential neuroprotective properties.
Medicine: Investigated for its potential use in treating major depressive disorder and chronic pain.
Mechanism of Action
Dextromethadone exerts its effects primarily through antagonism of N-methyl-D-aspartate receptors. This action inhibits the excitatory neurotransmitter glutamate, leading to reduced neuronal excitability and potential neuroprotective effects . Additionally, this compound has been shown to inhibit hERG potassium channels, which may contribute to its cardiac effects .
Comparison with Similar Compounds
Levomethadone: The ®-enantiomer of methadone, which has high affinity for opioid receptors and significant analgesic effects.
Racemic Methadone: A mixture of both enantiomers, used primarily for pain management and opioid dependence treatment.
Uniqueness: Dextromethadone is unique in its low affinity for opioid receptors, reducing the risk of respiratory depression and abuse liability. Its primary action as an N-methyl-D-aspartate receptor antagonist sets it apart from other opioids, making it a promising candidate for treating conditions like major depressive disorder without the typical opioid-related side effects .
Properties
CAS No. |
5653-80-5 |
---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1 |
InChI Key |
USSIQXCVUWKGNF-KRWDZBQOSA-N |
Isomeric SMILES |
CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Appearance |
Solid powder |
5653-80-5 | |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dextromethadone; 6S-Methadone; l-Methadone; S-(+)-Methadone; d-Methadone; BRN 3213667; BRN-3213667; BRN3213667; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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